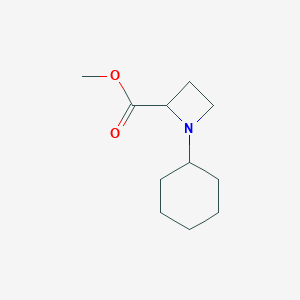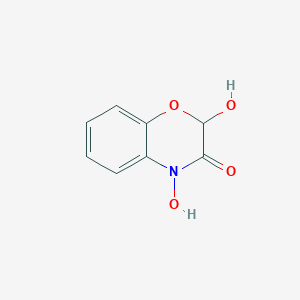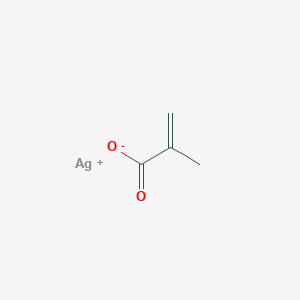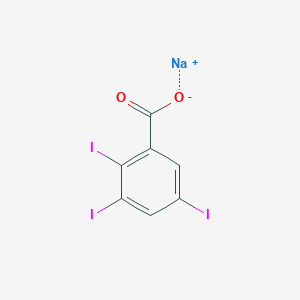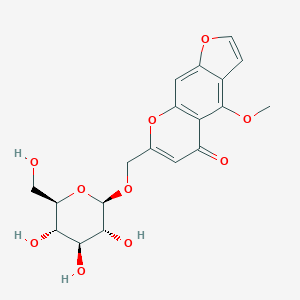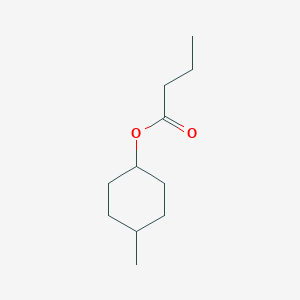![molecular formula C14H10BrNO3 B100250 2-[(3-Bromophenyl)carbamoyl]benzoic acid CAS No. 19336-82-4](/img/structure/B100250.png)
2-[(3-Bromophenyl)carbamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Bromophenyl)carbamoyl]benzoic acid, also known as BPCB, is a chemical compound that belongs to the family of benzamides. It is widely used in scientific research for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-[(3-Bromophenyl)carbamoyl]benzoic acid is a potential therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-[(3-Bromophenyl)carbamoyl]benzoic acid also exhibits anti-inflammatory effects by suppressing the production of inflammatory cytokines. Moreover, 2-[(3-Bromophenyl)carbamoyl]benzoic acid has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Mecanismo De Acción
The mechanism of action of 2-[(3-Bromophenyl)carbamoyl]benzoic acid involves the inhibition of various signaling pathways, such as the PI3K/Akt and MAPK pathways. 2-[(3-Bromophenyl)carbamoyl]benzoic acid also targets specific proteins, such as HDAC6 and HSP90, which are involved in the regulation of cell growth and survival. By targeting these pathways and proteins, 2-[(3-Bromophenyl)carbamoyl]benzoic acid can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and protect neurons from damage.
Efectos Bioquímicos Y Fisiológicos
2-[(3-Bromophenyl)carbamoyl]benzoic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. It can inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. 2-[(3-Bromophenyl)carbamoyl]benzoic acid also exhibits antioxidant properties by reducing oxidative stress and scavenging free radicals. Moreover, 2-[(3-Bromophenyl)carbamoyl]benzoic acid has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3-Bromophenyl)carbamoyl]benzoic acid has several advantages for lab experiments, such as its high purity and stability. It is also easy to synthesize and can be obtained in large quantities. However, 2-[(3-Bromophenyl)carbamoyl]benzoic acid has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and efficacy. Moreover, 2-[(3-Bromophenyl)carbamoyl]benzoic acid has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
Direcciones Futuras
There are several future directions for research on 2-[(3-Bromophenyl)carbamoyl]benzoic acid. One area of interest is the development of novel analogs of 2-[(3-Bromophenyl)carbamoyl]benzoic acid with improved solubility and bioavailability. Another direction is the investigation of the pharmacokinetic properties of 2-[(3-Bromophenyl)carbamoyl]benzoic acid in vivo, which can provide valuable information for its clinical development. Moreover, the potential therapeutic applications of 2-[(3-Bromophenyl)carbamoyl]benzoic acid in other diseases, such as cardiovascular and metabolic disorders, should be explored. Finally, the elucidation of the molecular mechanisms underlying the effects of 2-[(3-Bromophenyl)carbamoyl]benzoic acid can provide insights into its therapeutic potential and facilitate the development of more effective treatments.
Métodos De Síntesis
The synthesis of 2-[(3-Bromophenyl)carbamoyl]benzoic acid involves the reaction of 3-bromobenzoic acid with N,N-dimethylformamide dimethyl acetal and 3-aminobenzoic acid in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Propiedades
Número CAS |
19336-82-4 |
|---|---|
Nombre del producto |
2-[(3-Bromophenyl)carbamoyl]benzoic acid |
Fórmula molecular |
C14H10BrNO3 |
Peso molecular |
320.14 g/mol |
Nombre IUPAC |
2-[(3-bromophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H10BrNO3/c15-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19) |
Clave InChI |
NIHXTMWRAWJTCR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)C(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)C(=O)O |
Pictogramas |
Irritant; Environmental Hazard |
Sinónimos |
2-[(3-BROMOANILINO)CARBONYL]-BENZOIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



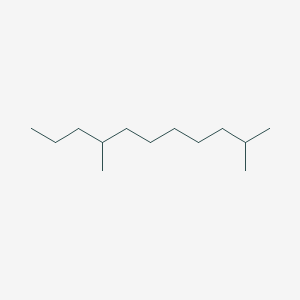
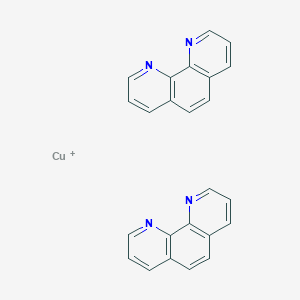
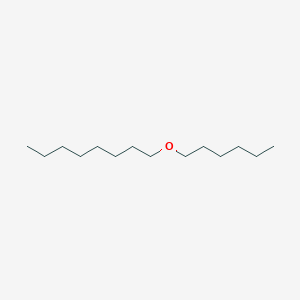
![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)

